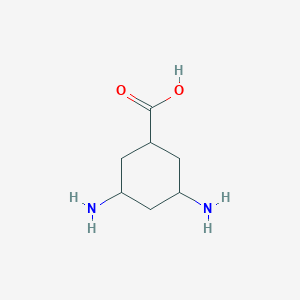

3,5-Diaminocyclohexane-1-carboxylic acid

Description

Properties

CAS No. |

247933-39-7 |

|---|---|

Molecular Formula |

C7H14N2O2 |

Molecular Weight |

158.2 g/mol |

IUPAC Name |

3,5-diaminocyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C7H14N2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h4-6H,1-3,8-9H2,(H,10,11) |

InChI Key |

RWLPMVCMMVBPKU-UHFFFAOYSA-N |

SMILES |

C1C(CC(CC1N)N)C(=O)O |

Canonical SMILES |

C1C(CC(CC1N)N)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Diaminocyclohexane-1-carboxylic Acid: Structure, Properties, and Potential Applications

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: 3,5-Diaminocyclohexane-1-carboxylic acid is a fascinating, yet not extensively documented, alicyclic β-amino acid. Its constrained cyclohexane framework, coupled with the presence of two amino groups and a carboxylic acid moiety, presents a unique scaffold for exploration in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical structure, predicted physicochemical properties, plausible synthetic strategies, and potential applications, particularly in the realm of drug development. By synthesizing information from related compounds and foundational chemical principles, this document aims to serve as a valuable resource for researchers and scientists interested in leveraging this molecule for innovative applications.

Chemical Structure and Stereoisomerism

The fundamental structure of 3,5-Diaminocyclohexane-1-carboxylic acid comprises a cyclohexane ring substituted with a carboxylic acid group at position 1, and two amino groups at positions 3 and 5. The spatial arrangement of these substituents gives rise to several stereoisomers. The cyclohexane ring can exist in a stable chair conformation, and the substituents can be in either axial or equatorial positions. This leads to various cis and trans isomers, each with distinct three-dimensional shapes and, consequently, unique biological activities and physical properties.

The key stereochemical relationships to consider are between the C1-carboxyl, C3-amino, and C5-amino groups. For instance, a cis,cis isomer would have all three substituents on the same face of the cyclohexane ring, while a trans,trans isomer would have an alternating arrangement. The specific stereochemistry will significantly influence how the molecule interacts with biological targets.

Visualizing the Core Structure:

Caption: General structure of 3,5-Diaminocyclohexane-1-carboxylic acid.

Predicted Physicochemical Properties

Due to the limited availability of experimental data for 3,5-Diaminocyclohexane-1-carboxylic acid, the following properties are predicted based on its structure and data from analogous compounds.

| Property | Predicted Value/Information | Rationale |

| Molecular Formula | C₇H₁₄N₂O₂ | Based on the chemical structure. |

| Molecular Weight | 158.20 g/mol | Calculated from the molecular formula. |

| pKa Values | pKa₁ (COOH) ≈ 2-3; pKa₂ (NH₃⁺) ≈ 9-10; pKa₃ (NH₃⁺) ≈ 10-11 | Estimated based on typical values for carboxylic acids and protonated amines. The exact values will depend on the stereochemistry and intramolecular interactions. |

| Solubility | Likely soluble in water, especially at acidic or basic pH, and in polar organic solvents. | The presence of two amino groups and a carboxylic acid group makes the molecule polar and capable of forming hydrogen bonds. |

| Melting Point | Expected to be a solid at room temperature with a relatively high melting point, likely decomposing before boiling. | Zwitterionic nature and strong intermolecular hydrogen bonding will lead to a stable crystal lattice. |

Plausible Synthetic Strategies

A plausible synthetic route to 3,5-Diaminocyclohexane-1-carboxylic acid could start from a readily available cyclohexene derivative. A potential multi-step synthesis is outlined below.

Proposed Synthetic Workflow:

Caption: A potential synthetic pathway to 3,5-Diaminocyclohexane-1-carboxylic acid.

Experimental Protocol (Hypothetical):

-

Step 1: Epoxidation: Cyclohex-3-ene-1-carboxylic acid is treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a chlorinated solvent like dichloromethane to form the corresponding epoxide.

-

Step 2: Regioselective Ring Opening: The epoxide is then subjected to a regioselective ring-opening reaction using sodium azide in the presence of a proton source, like ammonium chloride, in a polar aprotic solvent. This introduces the first nitrogen functionality.

-

Step 3: Reduction of the Azide: The resulting azido alcohol is then reduced. A standard method would be catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst. This converts the azide group to a primary amine.

-

Step 4: Introduction of the Second Amino Group: The hydroxyl group of the amino alcohol would need to be converted to a leaving group (e.g., a tosylate), followed by nucleophilic substitution with an azide, and subsequent reduction to the second amino group. The stereochemical outcome of these steps would need to be carefully controlled.

Anticipated Spectroscopic Signatures

The structural features of 3,5-Diaminocyclohexane-1-carboxylic acid would give rise to characteristic spectroscopic data.

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the number of non-equivalent protons on the cyclohexane ring and their various coupling interactions. The protons adjacent to the amino and carboxyl groups would appear at distinct chemical shifts.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the seven carbon atoms, with the carbonyl carbon of the carboxylic acid appearing at the lowest field (around 170-180 ppm). The carbons attached to the nitrogen atoms would also have characteristic chemical shifts.

-

IR Spectroscopy: The infrared spectrum would be characterized by broad O-H and N-H stretching vibrations in the region of 3500-2500 cm⁻¹, a strong C=O stretch for the carboxylic acid around 1700 cm⁻¹, and N-H bending vibrations around 1600 cm⁻¹.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of water, ammonia, and the carboxyl group.

Potential Applications in Drug Development

Alicyclic β-amino acids are valuable building blocks in medicinal chemistry because their constrained conformations can lead to enhanced binding affinity and selectivity for biological targets.[1] 3,5-Diaminocyclohexane-1-carboxylic acid, with its multiple functional groups, has significant potential in several areas of drug development. The carboxylic acid group is a common feature in many pharmaceuticals, contributing to solubility and target interactions.[2][3]

Logical Relationships in Potential Applications:

Caption: Potential applications of 3,5-Diaminocyclohexane-1-carboxylic acid in drug discovery.

-

Peptidomimetics: The rigid cyclohexane backbone can be used to mimic peptide turns or loops, which are often involved in protein-protein interactions. This can lead to the development of potent and stable enzyme inhibitors or receptor antagonists.

-

Novel Ligand Design: The three functional groups can be independently modified to create a diverse library of compounds for screening against various biological targets. The defined spatial orientation of these groups can be exploited to achieve high-affinity binding.

-

Pharmacokinetic Modulation: The introduction of this polar and functionalized moiety into a drug candidate can improve its solubility and other pharmacokinetic properties, potentially leading to better bioavailability.[2]

Safety and Handling

While specific toxicity data for 3,5-Diaminocyclohexane-1-carboxylic acid is not available, it is prudent to handle it with the care afforded to other diaminocyclohexane derivatives. Many diaminocyclohexanes are classified as corrosive and can cause severe skin burns and eye damage.[4][5] They may also be harmful if swallowed or inhaled.[6]

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[4]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[4][7] Avoid contact with skin and eyes.[7]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

3,5-Diaminocyclohexane-1-carboxylic acid represents a promising but underexplored molecular scaffold. Its unique combination of a constrained alicyclic ring and multiple functional groups offers exciting opportunities for the design of novel therapeutics and functional materials. While experimental data on this specific compound is limited, this guide provides a solid foundation for researchers to begin exploring its synthesis, properties, and applications. Further investigation into the stereoselective synthesis and biological evaluation of its various isomers is warranted and could unlock its full potential.

References

- CDN Isotopes. (n.d.).

- Sigma-Aldrich. (2024, September 6).

- MilliporeSigma. (2025, April 28).

- Thermo Fisher Scientific. (2025, September 7).

- Fisher Scientific. (2024, January 28). Safety Data Sheet: (1S,2S)-(+)-1,2-Diaminocyclohexane.

- Fülöp, F. (2001). A Simple Synthesis of Orthogonally Protected 2,5-Diaminocyclohexane-carboxylic Acids. Ingenta Connect.

- Chem-Impex. (n.d.). 3,5-Dioxocyclohexane-1-carboxylic acid.

- PubChem. (n.d.). 3,5-Dimethylcyclohexane-1-carboxylic acid.

- Synblock. (2025, May 20). 3,5-dimethoxy-1-methyl-2,5-cyclohexadiene-1-carboxylic acid.

- Sigma-Aldrich. (n.d.). 3,5-Dioxocyclohexane-1-carboxylic acid.

- ChemSynthesis. (2025, May 20). 3,5-dioxocyclohexanecarboxylic acid.

- BLD Pharm. (n.d.). 1-(Dimethylamino)cyclohexane-1-carboxylic acid.

- Google Patents. (n.d.).

- Wiley-VCH. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.

- Wikipedia. (n.d.). cis,cis-1,3,5-Triaminocyclohexane.

- PubMed. (2014, May 22).

- ResearchGate. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.

- PubChem. (n.d.). 4,5-Dihydroxy-3-oxocyclohexene-1-carboxylic acid.

- MDPI. (n.d.). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid.

- YouTube. (2023, July 13). 1-methylcyclohexane carboxylic acid synthesis.

- American Elements. (n.d.). Carboxylic Acids.

- ResearchGate. (2025, August 6). Application of 1-Aminocycohexane Carboxylic Acid to Protein Nanostructure Computer Design.

- Sigma-Aldrich. (n.d.). 1,3,5-Cyclohexanetricarboxylic acid cis 95.

- PubChem. (n.d.). 1,3-Cyclohexanedicarboxylic acid.

Sources

- 1. A Simple Synthesis of Orthogonally Protected 2,5-Diaminocyclohexa...: Ingenta Connect [ingentaconnect.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. researchgate.net [researchgate.net]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. fishersci.ie [fishersci.ie]

- 6. und-nd.newlook.safeschoolssds.com [und-nd.newlook.safeschoolssds.com]

- 7. cdnisotopes.com [cdnisotopes.com]

Thermodynamic properties of cyclic beta-amino acids

Thermodynamic Properties of Cyclic -Amino Acids: A Technical Guide for Rational Foldamer Design

Executive Summary

This technical guide addresses the thermodynamic principles governing cyclic

Part 1: Structural Fundamentals & Conformational Thermodynamics

The thermodynamic distinctiveness of cBAAs stems from the "pre-organization" of the backbone torsion angles. In linear peptides, folding requires freezing multiple rotatable bonds (high entropic cost). In cBAAs, the ring structure locks the

Ring Strain and Stereochemical Constraints

The thermodynamic stability of the resulting foldamer is dictated by the stereochemistry (cis vs. trans) and ring size.

-

Trans-ACPC (5-membered): The trans isomer imposes a torsion angle

. This specific constraint forces the backbone into a conformation that heavily favors the 12-helix (defined by 12-membered ring hydrogen bonds). -

Trans-ACHC (6-membered): The trans isomer locks the backbone into a chair conformation with

, which is the thermodynamic global minimum for forming the 14-helix . -

Cis-Isomers: Often lead to strand-like or sheet-like structures due to the disruption of the hydrogen-bonding vector required for helix formation.

Thermodynamic Logic of Rigidification

The following diagram illustrates the causal link between cyclic constraints and thermodynamic binding affinity.

Figure 1: The thermodynamic cascade of rigidification. Cyclization reduces the entropy of the unfolded state (

Part 2: Physicochemical Profiling ( , , Solubility)

Accurate thermodynamic modeling requires precise physicochemical constants. cBAAs exhibit distinct ionization profiles compared to

Comparative Ionization Constants

The insertion of a methylene group (or ring segment) attenuates the inductive effect of the ammonium group on the carboxylate, making the carboxylate less acidic (higher

| Property | Linear | Cyclic | Thermodynamic Implication | |

| ~2.3 | ~3.6 | 3.8 – 4.2 | Higher | |

| ~9.6 | ~10.2 | 10.0 – 10.6 | Remains protonated at slightly higher pH; relevant for cation-pi interactions in binding pockets. | |

| -3.21 | -3.05 | -1.5 to 0.5 | Ring hydrophobicity increases lipophilicity, improving membrane permeability compared to linear counterparts. |

Solubility and Aggregation

While cBAAs improve lipophilicity, they also increase the risk of aggregation. The thermodynamic drive for aggregation is often hydrophobic burial of the non-polar rings.

-

Critical Insight: Trans-isomers in helical folds expose hydrophobic side chains (or rings) in specific "faces." If not properly patterned (e.g., alternating with polar residues), these faces drive thermodynamic aggregation, precipitating the peptide.

Part 3: Experimental Protocols for Thermodynamic Characterization

To validate the thermodynamic properties of cBAA-containing peptides, two primary workflows are essential: Potentiometric Titration (for monomer constants) and Isothermal Titration Calorimetry (ITC) (for oligomer binding thermodynamics).

Protocol: Potentiometric Determination of

Objective: Determine precise macroconstants for cBAA monomers to predict ionization states at physiological pH.

Reagents:

-

Analyte: 0.01 M solution of cBAA (HCl salt) in degassed water.

-

Titrant: 0.1 M NaOH (standardized against KHP).

-

Ionic Strength Adjuster: 0.1 M KCl (to maintain constant activity coefficients).

Step-by-Step Methodology:

-

System Calibration: Calibrate the glass electrode pH meter at

using NIST buffers (pH 4.01, 7.00, 10.01). Slope efficiency must be >98%. -

Sample Preparation: Dissolve

of cBAA in -

Inert Atmosphere: Purge the solution with Argon or

for 15 minutes to remove dissolved -

Titration: Add NaOH in

increments. Record pH only after drift stabilization ( -

Data Processing: Plot pH vs. Volume NaOH. Use the Bjerrum index or software (e.g., Hyperquad) to calculate

values from the inflection points.

Protocol: Isothermal Titration Calorimetry (ITC) for Foldamer Binding

Objective: Direct measurement of

Workflow Diagram:

Figure 2: ITC workflow for thermodynamic characterization. Buffer matching (Step 1) is the critical control point to prevent heat of dilution artifacts.

Critical Technical Nuances:

-

Buffer Matching: The cBAA peptide and the protein target must be in identical buffers. Even a 1% mismatch in DMSO concentration (often used to solubilize cBAAs) will generate large heats of dilution that mask the binding signal. Recommendation: Dissolve the peptide in the flow-through buffer from the protein's final dialysis step.

-

c-Value Optimization: Ensure the concentration product

is between 10 and 1000 for a reliable sigmoidal curve. For high-affinity cBAA foldamers (

Part 4: Applications in Drug Development[1]

The thermodynamic stability provided by cBAAs translates directly to drug-like properties.

-

Proteolytic Resistance: The non-natural backbone and rigid structure prevent protease access to the amide bond. This is a kinetic stability derived from the thermodynamic inability of the protease to induce the "unfolded" transition state required for cleavage.

-

Inhibition of Protein-Protein Interactions (PPIs): PPI interfaces are often large and shallow.

-helices are common recognition motifs. cBAA foldamers (specifically 12-helices and 14-helices) can mimic these

Case Study Reference

Research by the Gellman and Fülöp groups has demonstrated that trans-ACHC residues incorporated into

References

-

Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link

-

Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helical secondary structure of a beta-hexapeptide in solution and its stability towards pepsin." Helvetica Chimica Acta. Link

-

Fülöp, F., et al. (2012).[1] "Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry." Journal of Organic Chemistry. Link

-

Fisher, B. F., et al. (2018).[2] "Thermodynamic Scale of

-Amino Acid Residue Propensities for an -

Velazquez-Campoy, A., et al. (2004). "Isothermal titration calorimetry." Methods in Molecular Biology. Link

Role of 3,5-Diaminocyclohexane-1-carboxylic acid in medicinal chemistry

A Technical Guide to Conformational Design and Medicinal Chemistry Applications[1]

Executive Summary

In the realm of modern medicinal chemistry, the transition from flat, aromatic scaffolds to three-dimensional, saturated systems (

Unlike the ubiquitous 1,2-diaminocyclohexane (used in oxaliplatin), the 3,5-isomer provides a 1,3-meta substitution pattern. When in the all-cis configuration, this scaffold allows for the projection of three functional groups into defined spatial vectors from a rigid, all-equatorial chair conformation. This guide details the structural physics, synthetic protocols, and application of 3,5-DACH as a mimetic for gamma-peptides and aminoglycoside cores.

Part 1: Structural & Conformational Analysis

The utility of 3,5-DACH lies in its ability to act as a conformational lock . To understand its application, one must analyze the thermodynamics of the cyclohexane chair.

1.1 The "All-Equatorial" Stability

The most medicinally relevant stereoisomer is (1R,3S,5r)-3,5-diaminocyclohexane-1-carboxylic acid (the all-cis isomer).

-

Thermodynamics: In this configuration, the carboxylate at C1 and the amines at C3 and C5 can all adopt equatorial positions simultaneously.

-

Rigidity: This 1,3,5-triequatorial arrangement minimizes 1,3-diaxial strain (A-value penalties), creating a highly stable chair conformation that resists ring flipping.

-

Vector Projection: The functional groups diverge radially, making it an ideal "spacer" or "hub" for fragment-based drug discovery (FBDD).

1.2 Comparison with Other Isomers

-

1,2-DACH: Often suffers from gauche interactions between vicinal substituents.

-

1,4-DACH: Rigid, but linear.

-

3,5-DACH: Angular. It mimics the turn structures found in proteins (e.g.,

-turns) and the 2-deoxystreptamine (2-DOS) core of aminoglycoside antibiotics.

Visualization: Conformational Logic of 3,5-DACH

Caption: The all-cis 3,5-DACH scaffold locks pharmacophores in an equatorial orientation, maximizing stability and binding predictability.

Part 2: Synthetic Protocols

The synthesis of 3,5-DACH is classically achieved through the hydrogenation of aromatic precursors. This approach is scalable and avoids complex stereoselective ring-closing steps.

Protocol A: High-Pressure Hydrogenation (Industrial Standard)

Objective: Conversion of 3,5-dinitrobenzoic acid to 3,5-diaminocyclohexane-1-carboxylic acid. Precursor: 3,5-Dinitrobenzoic acid (Commercial CAS: 99-34-3).

Step-by-Step Workflow:

-

Preparation:

-

Dissolve 50 g of 3,5-dinitrobenzoic acid in 300 mL of solvent (Methanol or Ethanol).[1]

-

Note: Water/Sodium Hydroxide solutions can also be used if the salt form is desired to increase solubility.

-

-

Catalyst Loading:

-

Add 5% Rh/C or Ni-Al alloy (Raney Nickel type) catalyst.

-

Ratio: Approximately 0.5 - 5% w/w relative to substrate.

-

Critical: Rhodium is preferred for ring saturation (aromatic to cyclohexane) under milder conditions than Palladium.

-

-

Hydrogenation:

-

Pressure: 2.0 - 5.0 MPa (20 - 50 bar). High pressure is required to reduce the aromatic ring after reducing the nitro groups.

-

Temperature: 70°C - 150°C.

-

Duration: 2 - 10 hours. Monitor H₂ uptake until cessation.

-

-

Work-up:

-

Filter the catalyst while hot (to prevent product precipitation on the catalyst).

-

Concentrate the filtrate.

-

Purification: Recrystallize from water/ethanol or convert to the hydrochloride salt (using HCl/MeOH) for isolation.

-

Self-Validating Checkpoint:

-

NMR Verification: Disappearance of aromatic protons (~8.5-9.0 ppm). Appearance of cyclohexane methine protons (~2.0-3.5 ppm).

-

Stereochemistry Check: The all-cis isomer is often the major product due to catalytic surface adsorption geometry, but cis/trans mixtures may require separation via fractional crystallization or ion-exchange chromatography.

Part 3: Medicinal Chemistry Applications[3][4][5]

3.1 Aminoglycoside Mimetics (RNA Targeting)

Aminoglycosides (e.g., Neomycin, Gentamicin) bind to bacterial rRNA using the 2-deoxystreptamine (2-DOS) ring—a cyclohexane with 1,3-diamines.

-

The Problem: Natural aminoglycosides have high toxicity (nephrotoxicity/ototoxicity) and complex synthesis.

-

The 3,5-DACH Solution: 3,5-DACH serves as a simplified, carbocyclic mimic of the 2-DOS ring.

-

Mechanism: The protonated amines at C3 and C5 mimic the ammonium groups of 2-DOS, engaging in electrostatic interactions with the phosphate backbone of RNA. The C1-carboxyl allows for the attachment of diverse side chains to probe the ribose binding pockets.

3.2 Peptidomimetics: Gamma-Amino Acid Scaffolds

3,5-DACH is technically a cyclic

-

Foldamers: When incorporated into peptide backbones, the cyclohexane ring restricts rotation around the

and -

Turn Induction: The rigid angle promotes the formation of stable secondary structures, such as helices or turns, which are critical for disrupting Protein-Protein Interactions (PPIs).

3.3 Combinatorial Library Design

The scaffold is ideal for Diversity-Oriented Synthesis (DOS) .

-

C1 (Acid): Amide coupling with amines (R1).

-

C3 (Amine): Reductive amination or acylation (R2).

-

C5 (Amine): Orthogonal protection allows for a different substituent (R3).

Table 1: Physicochemical Profile of the 3,5-DACH Scaffold

| Property | Value/Description | Impact on Drug Design |

| Molecular Weight | 158.19 g/mol | Low MW leaves room for large substituents (Fragment-Based Design). |

| LogP | ~ -1.5 (Zwitterion) | Highly hydrophilic; improves solubility of lipophilic payloads. |

| pKa (Amines) | ~9.5 - 10.5 | Protonated at physiological pH; ideal for cation-pi or electrostatic interactions. |

| Geometry | Rigid Chair | Reduces entropic penalty upon binding to target. |

| Topology | 1,3,5-Radial | Allows simultaneous probing of three distinct pockets in a receptor. |

Part 4: Case Study - Designing a Factor Xa Inhibitor

Hypothetical workflow based on scaffold properties.

-

Core Selection: Use cis-3,5-diaminocyclohexane-1-carboxylic acid as the central hub.

-

S1 Pocket Targeting: Couple the C1-carboxylic acid with a 4-methoxybenzimidamide derivative (known to bind the S1 specificity pocket of serine proteases).

-

S4 Pocket Targeting: Acylate the C3-amine with a hydrophobic aryl group (e.g., chlorothiophene) to occupy the aryl-binding S4 pocket.

-

Solubility/Selectivity: Leave the C5-amine free or alkylate with a small polar group to interact with solvent or specific backbone carbonyls.

Workflow Diagram: Library Synthesis

Caption: Divergent synthesis strategy transforming the aromatic precursor into a bioactive library.

References

-

Synthesis of 3,5-diaminobenzoic acid (Precursor)

-

Aminoglycoside Mimetics (3,5-diamino pharmacophore)

- Title: Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics.

- Source: Bioorganic & Medicinal Chemistry Letters (via NIH/PMC).

-

URL:[Link]

-

Conformational Analysis of 1,3,5-Trisubstituted Cyclohexanes

- Title: Conformational Analysis of Saturated Heterocycles (and carbocyclic analogs).

- Source: Royal Society of Chemistry / LibreTexts.

-

URL:[Link]

-

Peptidomimetics and Turn Scaffolds

- Title: Pyrrole-based Scaffolds For Turn Mimics (Contextualizing 1,3-rel

- Source: NIH PubMed Central.

-

URL:[Link]

Sources

- 1. CN101362705B - 3,5-diaminobenzoic acid preparation method - Google Patents [patents.google.com]

- 2. Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 3,5-Diamino-Benzoic Acid and Used in Dye - Dissertation [m.dissertationtopic.net]

- 4. CN105949076A - Preparation method of 3,5-diaminobenzoic acid - Google Patents [patents.google.com]

Methodological & Application

Application Note and Protocol for the Synthesis of 3,5-Diaminocyclohexane-1-carboxylic acid

Abstract

This document provides a comprehensive guide for the synthesis of 3,5-diaminocyclohexane-1-carboxylic acid, a valuable saturated carbocyclic β-amino acid, from the readily available aromatic precursor, 3,5-diaminobenzoic acid. The synthetic strategy hinges on the catalytic hydrogenation of the aromatic ring, a robust and scalable method for accessing alicyclic scaffolds. This guide furnishes detailed protocols, from the preparation of the starting material to the final purification and characterization of the target molecule. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis of novel molecular entities with potential applications in medicinal chemistry and material science.

Introduction

Saturated carbocyclic β-amino acids are of significant interest in medicinal chemistry as they serve as constrained scaffolds that can mimic peptide secondary structures, such as β-turns and helices. The incorporation of these rigid structures into peptides can enhance their metabolic stability, receptor affinity, and bioavailability. 3,5-Diaminocyclohexane-1-carboxylic acid, with its vicinal diamine functionality and a carboxylic acid handle, presents a versatile building block for the synthesis of peptidomimetics, molecular probes, and novel polymers.

The synthesis of this target molecule from 3,5-diaminobenzoic acid involves the reduction of the aromatic ring. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and atom economy.[1][2] However, the hydrogenation of aromatic rings, particularly those bearing functional groups, requires careful optimization of reaction conditions to achieve high conversion and selectivity while avoiding undesirable side reactions.[3] This application note provides a detailed, two-stage protocol for the synthesis, purification, and characterization of 3,5-diaminocyclohexane-1-carboxylic acid.

Synthesis Overview

The overall synthetic route is a two-step process starting from 3,5-dinitrobenzoic acid:

-

Reduction of 3,5-dinitrobenzoic acid: The nitro groups are reduced to primary amines to yield 3,5-diaminobenzoic acid.

-

Hydrogenation of 3,5-diaminobenzoic acid: The aromatic ring of the intermediate is hydrogenated to afford the target 3,5-diaminocyclohexane-1-carboxylic acid.

Sources

Application Notes & Protocols: Functionalization of 3,5-Diaminocyclohexane-1-carboxylic Acid for Advanced Drug Delivery Systems

Abstract

The 3,5-diaminocyclohexane-1-carboxylic acid scaffold is a trifunctional building block of significant interest in medicinal chemistry and drug delivery. Its rigid cyclohexane core offers a defined three-dimensional geometry, while the presence of two amino groups and one carboxylic acid provides three distinct points for chemical modification. This unique arrangement allows for the development of complex, multi-component drug delivery systems, including targeted drug conjugates, prodrugs, and branched linkers. This document provides a detailed guide for researchers, outlining strategies and step-by-step protocols for the selective functionalization of this versatile scaffold. We will explore orthogonal protection strategies, site-specific modification of each functional group, and methods for the purification and characterization of the resulting conjugates.

Introduction: The Strategic Advantage of the Diaminocyclohexane Scaffold

The design of effective drug delivery systems often requires precise control over the spatial arrangement of multiple components, such as a therapeutic payload, a targeting ligand, and a solubilizing agent. The 3,5-diaminocyclohexane-1-carboxylic acid molecule provides a pre-organized, non-peptidic scaffold to achieve this. Unlike linear linkers, its cyclohexane backbone introduces conformational rigidity, which can be crucial for optimizing interactions with biological targets.[1][2]

The three functional groups—two primary amines at the 3- and 5-positions and a carboxylic acid at the 1-position—exhibit different chemical reactivities, enabling selective modification through a well-planned synthetic route. This guide will focus on the foundational chemistry required to harness this potential, emphasizing orthogonal protection and activation strategies that form the cornerstone of its application in drug delivery.

Foundational Strategy: Orthogonal Protection

To achieve selective functionalization of the three reactive sites, an orthogonal protection strategy is paramount.[3] This involves using protecting groups for the two amine functionalities and the carboxylic acid that can be removed under different, non-interfering conditions.[4] The choice of protecting groups is dictated by the planned sequence of modifications and the chemical stability of the desired cargo (e.g., drug, linker, or ligand).

The most common orthogonal schemes in peptide and bioconjugation chemistry are directly applicable here:

-

Acid-labile groups: The tert-butyloxycarbonyl (Boc) group is a workhorse for amine protection, readily removed by treatment with acids like trifluoroacetic acid (TFA).[4][5]

-

Base-labile groups: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is another cornerstone for amine protection, cleaved under mild basic conditions, typically with piperidine in DMF.[4][6]

-

Hydrogenolysis-labile groups: The Carboxybenzyl (Cbz or Z) group for amines and benzyl (Bn) esters for carboxylic acids are stable to both acidic and basic conditions but can be removed by catalytic hydrogenation.[4][7]

Table 1: Common Orthogonal Protecting Groups for the Diaminocyclohexane Scaffold

| Functional Group | Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Orthogonal To |

| Amino | tert-butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong Acid (e.g., TFA, HCl) | Fmoc, Cbz, Bn Ester |

| Amino | 9-fluorenylmethyloxycarbonyl | Fmoc | Fmoc-OSu or Fmoc-Cl | Base (e.g., 20% Piperidine in DMF) | Boc, Cbz, Bn Ester |

| Amino | Carboxybenzyl | Cbz (Z) | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (H₂, Pd/C) | Boc, Fmoc |

| Carboxylic Acid | Benzyl Ester | Bn | Benzyl alcohol, Acid catalyst | Catalytic Hydrogenation (H₂, Pd/C) | Boc, Fmoc |

| Carboxylic Acid | Methyl/Ethyl Ester | Me/Et | Methanol/Ethanol, Acid catalyst | Saponification (e.g., LiOH, NaOH) | Boc, Cbz |

The following workflow illustrates a typical orthogonal strategy for sequential functionalization.

Caption: Orthogonal protection workflow for sequential functionalization.

Protocols for Site-Specific Functionalization

This section provides detailed, step-by-step protocols for the protection and functionalization of each reactive site on the scaffold.

Functionalization of the Carboxylic Acid Group

Modification of the carboxylic acid is typically achieved by forming an active ester or acyl halide, which then readily reacts with a nucleophile (e.g., an amine on a drug molecule).[8][9] This requires the amino groups on the scaffold to be protected first to prevent intramolecular or intermolecular polymerization.

Protocol 3.1.1: Di-Boc Protection of Scaffold Amines

-

Rationale: Protection of the two primary amines with Boc groups is a common first step. It renders the amines unreactive to the conditions used for carboxylic acid activation and is stable to many coupling reagents. The reaction is typically performed under basic conditions to deprotonate the amine, enhancing its nucleophilicity.

-

Materials:

-

3,5-Diaminocyclohexane-1-carboxylic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

1,4-Dioxane

-

Water (deionized)

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve 3,5-diaminocyclohexane-1-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1M NaOH (aq).

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (2.2 eq) to the solution while stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC or LC-MS to confirm consumption of the starting material.

-

Once complete, acidify the mixture to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Remove the solvent under reduced pressure to yield the di-Boc protected product.

-

-

Characterization:

-

¹H NMR: Appearance of a large singlet around 1.4 ppm corresponding to the 18 protons of the two t-butyl groups.

-

Mass Spectrometry (ESI-): Observe the [M-H]⁻ ion corresponding to the mass of the di-Boc protected product.

-

Protocol 3.1.2: Amide Bond Formation via EDC/NHS Coupling

-

Rationale: Dicyclohexylcarbodiimide (DCC) or the more water-soluble analog 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to activate carboxylic acids.[10] The addition of N-hydroxysuccinimide (NHS) forms a semi-stable NHS-ester, which reacts efficiently with primary amines to form a stable amide bond, minimizing side reactions.

-

Materials:

-

Di-Boc-3,5-diaminocyclohexane-1-carboxylic acid (from Protocol 3.1.1)

-

Amine-containing molecule (Drug, Linker, etc.) (1.0-1.2 eq)

-

EDC hydrochloride (1.5 eq)

-

N-hydroxysuccinimide (NHS) (1.2 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)

-

-

Procedure:

-

Dissolve the di-Boc protected scaffold (1.0 eq) in anhydrous DMF under an inert atmosphere (N₂ or Ar).

-

Add NHS (1.2 eq) followed by EDC hydrochloride (1.5 eq). Stir at room temperature for 1 hour to pre-activate the carboxylic acid.

-

In a separate flask, dissolve the amine-containing molecule (1.1 eq) in anhydrous DMF.

-

Add the amine solution and DIPEA (3.0 eq) to the activated scaffold solution.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

-

Caption: Reaction scheme for EDC/NHS-mediated amide coupling.

Functionalization of the Amino Groups

The primary amines on the scaffold are excellent nucleophiles and can be modified through various reactions.[11][12] This requires the carboxylic acid to be protected, typically as an ester, to prevent it from interfering with the reaction.

Protocol 3.2.1: Carboxylic Acid Protection as a Methyl Ester

-

Rationale: Esterification is a straightforward method to protect the carboxylic acid. Using methanolic HCl or thionyl chloride in methanol provides a simple and effective way to form the methyl ester.

-

Materials:

-

3,5-Diaminocyclohexane-1-carboxylic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or Acetyl chloride

-

-

Procedure:

-

Suspend 3,5-diaminocyclohexane-1-carboxylic acid (1.0 eq) in anhydrous methanol at 0 °C.

-

Slowly add thionyl chloride (2.0 eq) dropwise. Caution: This reaction is exothermic and releases HCl gas. Perform in a fume hood.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor by TLC or LC-MS.

-

Cool the reaction to room temperature and remove the solvent under reduced pressure to yield the methyl ester dihydrochloride salt.

-

Protocol 3.2.2: Acylation of Amino Groups with an Activated Ester

-

Rationale: Succinimidyl (NHS) esters are common reagents for acylating amines to form stable amide bonds.[11] The reaction proceeds cleanly under mild basic conditions. This protocol assumes a di-acylation of both amino groups. For mono-acylation, careful control of stoichiometry (using a sub-stoichiometric amount of the acylating agent) is required, which often results in a mixture of products requiring careful purification.

-

Materials:

-

Scaffold methyl ester dihydrochloride salt (from Protocol 3.2.1)

-

NHS-ester of the molecule to be conjugated (e.g., NHS-Fluorescein, NHS-PEG) (2.1 eq)

-

Anhydrous DMF

-

DIPEA or TEA (4.0-5.0 eq)

-

-

Procedure:

-

Dissolve the scaffold methyl ester salt (1.0 eq) in anhydrous DMF.

-

Add DIPEA (enough to neutralize the HCl salts and provide a slight excess, ~4.5 eq).

-

Add the NHS-ester (2.1 eq) to the solution.

-

Stir at room temperature for 4-12 hours.

-

Monitor the reaction by LC-MS for the formation of the di-substituted product.

-

Purify the product using reverse-phase HPLC.

-

Purification and Characterization

Rigorous purification and characterization are essential to validate the structure and purity of the final conjugate.

Purification

-

Flash Column Chromatography: Useful for non-polar to moderately polar compounds, typically after initial workup. Silica gel is the standard stationary phase.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The gold standard for purifying final conjugates, especially those with high polarity or that are intended for biological use. C18 columns are most common, using gradients of water and acetonitrile (often with 0.1% TFA as a modifier).

Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment. Key diagnostics include the disappearance of starting material signals and the appearance of new signals corresponding to the attached moieties (e.g., aromatic protons from a drug, repeating -(CH₂CH₂O)- units from PEG).[13][14]

-

¹³C NMR: Confirms the carbon skeleton of the conjugate.

-

2D NMR (COSY, HSQC): Can be used to assign complex spectra and confirm connectivity.[15][16]

-

-

Mass Spectrometry (MS):

-

LC-MS: Used for reaction monitoring and purity assessment.

-

High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition of the synthesized molecule.[17]

-

Table 2: Example Characterization Data for a Model Conjugate

| Conjugate Structure | Technique | Expected Observation |

| Di-Boc-Scaffold-CONH-Benzylamine | ¹H NMR | Singlet at ~1.4 ppm (18H, Boc); Multiplets at ~7.3 ppm (5H, Phenyl); Doublet at ~4.4 ppm (2H, Benzyl CH₂). |

| HRMS (ESI+) | Calculated m/z for [M+H]⁺ matches observed m/z to within 5 ppm. | |

| (Fluorescein-CO-NH)₂-Scaffold-COOCH₃ | LC-MS | A single major peak with the expected m/z for the di-substituted product. |

| UV-Vis | Absorbance maximum characteristic of the fluorescein chromophore (~494 nm). |

Conclusion

The 3,5-diaminocyclohexane-1-carboxylic acid scaffold is a powerful and versatile tool for the construction of sophisticated drug delivery systems. By employing a systematic approach based on orthogonal protection, selective activation, and rigorous characterization, researchers can precisely engineer multi-component conjugates. The protocols and strategies outlined in this guide provide a robust foundation for exploring the full potential of this unique chemical scaffold in the development of next-generation therapeutics.

References

-

Geoghegan, K. F. (2014). Modification of amino groups. Current Protocols in Protein Science, 78, 15.2.1-15.2.14. Available at: [Link]

-

Ferreira, P. M., & Pinho e Melo, T. M. (2020). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 25(22), 5448. Available at: [Link]

-

Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Available at: [Link]

-

Perrin, D. M. (2023). Direct Amidations of Carboxylic Acids with Amines. MDPI Encyclopedia. Available at: [Link]

-

ResearchGate. (2021). Mechanisms for the activation of carboxylic acid in amide bond formation. [Diagram]. Available at: [Link]

-

Geoghegan, K. F. (2014). Modification of Amino Groups. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]

-

CellMosaic. Introducing Functional Groups. Available at: [Link]

-

Albericio, F., & Carpino, L. A. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers, 55(2), 123–139. Available at: [Link]

-

Chemistry LibreTexts. (2023). Introduction to Bioconjugation. Available at: [Link]

-

Bio-Synthesis Inc. (2022). Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. Available at: [Link]

-

NPTEL-NOC IITM. (2020). Lecture 7 : Peptide synthesis: Protecting groups for amine and carboxyl functionality. YouTube. Available at: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

-

Zhang, Y., et al. (2024). Macrocycle-Based Supramolecular Drug Delivery Systems: A Concise Review. Molecules, 29(3), 698. Available at: [Link]

-

Luthra, R., et al. (2019). NMR-based metabolite studies with 15N amino acids. Scientific Reports, 9, 12814. Available at: [Link]

-

Hu, J., et al. (2022). Modular access to substituted cyclohexanes with kinetic stereocontrol. Science, 376(6594), 749-753. Available at: [Link]

-

Kuschert, S., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4(1), 57–72. Available at: [Link]

-

Nortcliffe, A., & Moody, C. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry, 23(13), 3009-3024. Available at: [Link]

-

Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Available at: [Link]

-

Ni, Y., et al. (2017). Ene Reductase Enabled Intramolecular β-C–H Functionalization of Substituted Cyclohexanones for Efficient Synthesis of Bridged Bicyclic Nitrogen Scaffolds. ACS Catalysis, 7(8), 5467–5471. Available at: [Link]

-

Sakaguchi, Y., et al. (2015). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analyst, 140(8), 2829-2836. Available at: [Link]

-

Zerbe, O., & Bader, B. Peptide/Protein NMR. Available at: [Link]

-

Iwahara, J., & Clore, G. M. (2006). NMR Methods for Characterizing the Basic Side Chains of Proteins: Electrostatic Interactions, Hydrogen Bonds, and Conformational Dynamics. Progress in Nuclear Magnetic Resonance Spectroscopy, 48(2-3), 115–136. Available at: [Link]

-

Chemistry World. (2024). Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Available at: [Link]

- Google Patents. (1989). EP0306996A2 - Process for the preparation of 3,5-dioxo cyclohexane carboxylic acid derivatives.

-

ChemSynthesis. 3,5-dioxocyclohexanecarboxylic acid. Available at: [Link]

-

Cruz, C., et al. (2022). Study of Cyclohexane and Methylcyclohexane Functionalization Promoted by Manganese(III) Compounds. Molecules, 27(19), 6296. Available at: [Link]

-

Hussain, A., et al. (2019). Cyclohexane and its functionally substituted derivatives: a review on their chemistry and biological activities. CABI Digital Library. Available at: [Link]

-

Wikipedia. cis,cis-1,3,5-Triaminocyclohexane. Available at: [Link]

-

Bezborodov, V. S. (1987). Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. Journal of Organic Chemistry of the USSR, 23(6), 1123-1126. Available at: [Link]

-

Forró, E., & Fülöp, F. (2022). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivative. Beilstein Journal of Organic Chemistry, 18, 54–61. Available at: [Link]

-

Chen, J-R., et al. (2017). Synthesis of dibenzocycloketones by acyl radical cyclization from aromatic carboxylic acids using methylene blue as a photocatalyst. Green Chemistry, 19(6), 1535-1539. Available at: [Link]

-

Karan, G., et al. (2023). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. Journal of the American Chemical Society, 145(23), 12586–12594. Available at: [Link]

-

American Elements. Carboxylic Acids. Available at: [Link]

Sources

- 1. Modular access to substituted cyclohexanes with kinetic stereocontrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation | Research | Chemistry World [chemistryworld.com]

- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. youtube.com [youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Modification of amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. NMR-based metabolite studies with 15N amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.uzh.ch [chem.uzh.ch]

- 15. mr.copernicus.org [mr.copernicus.org]

- 16. NMR Methods for Characterizing the Basic Side Chains of Proteins: Electrostatic Interactions, Hydrogen Bonds, and Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. semanticscholar.org [semanticscholar.org]

Application Notes & Protocols: Synthesis of Peptidomimetics Containing 3,5-Diaminocyclohexane-1-carboxylic Acid

Introduction: The Strategic Advantage of the Diaminocyclohexane Scaffold

In the field of drug discovery, peptidomimetics—molecules that mimic the structure and function of natural peptides—offer a powerful strategy to overcome the inherent limitations of peptide-based therapeutics, such as poor metabolic stability and low oral bioavailability.[1] A key approach in peptidomimetic design is the incorporation of conformationally constrained building blocks to pre-organize the molecule into a bioactive conformation, thereby enhancing receptor affinity and selectivity.[1][2]

The 3,5-diaminocyclohexane-1-carboxylic acid scaffold is a particularly compelling building block. As a cyclic β-amino acid derivative, its rigid cyclohexane ring introduces significant conformational constraints.[3][4] This rigidity can lock the peptide backbone into specific secondary structures, such as helices or turns, which are often crucial for biological recognition.[3][5] Furthermore, the two amino groups at the 3- and 5-positions provide versatile handles for introducing additional side chains, creating complex and topographically diverse structures that can probe protein-protein interactions with high specificity. This guide provides a comprehensive overview and detailed protocols for the synthesis of these advanced peptidomimetics, focusing on solid-phase synthesis strategies.

The Cornerstone: Orthogonally Protected Monomer Synthesis

The success of the entire peptidomimetic synthesis hinges on the availability of a 3,5-diaminocyclohexane-1-carboxylic acid monomer with three distinct, orthogonally protected functional groups (the α-carboxylic acid and the two amino groups).[6][7] Orthogonality is critical as it allows for the selective deprotection of one functional group without affecting the others, enabling controlled, stepwise elongation of the peptide chain on a solid support.[6][8]

A common and effective strategy is to protect one amino group with Fmoc (9-fluorenylmethoxycarbonyl), which is base-labile, and the other with Boc (tert-butoxycarbonyl), which is acid-labile. The carboxylic acid is typically activated for coupling rather than protected during solid-phase peptide synthesis (SPPS).

Expert Insight: The choice of protecting groups is paramount. The Fmoc/Boc combination is a classic orthogonal scheme. The Fmoc group is removed with a mild base (like piperidine) to expose the amine for peptide chain elongation, while the Boc group remains intact. This Boc-protected amine can later be deprotected with acid (like TFA) to allow for side-chain modification or cyclization.[9]

The synthesis of this monomer is a multi-step organic chemistry process, often starting from commercially available cyclic precursors. While a detailed synthetic route for the monomer is beyond the scope of this application note, researchers should consult specialized organic synthesis literature for established procedures. For the purpose of this guide, we will assume the availability of the key building block: (1s,3s,5s)-3-(tert-butoxycarbonylamino)-5-(fluorenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid .

Solid-Phase Peptide Synthesis (SPPS) Workflow

The incorporation of the diaminocyclohexane monomer into a peptide sequence is efficiently achieved using Fmoc-based SPPS. The cyclic and sterically hindered nature of this amino acid requires optimized coupling conditions to ensure high efficiency.[10][11]

The Challenge of Steric Hindrance

The bulky cyclohexane ring makes the carboxylic acid less accessible for peptide bond formation compared to standard α-amino acids.[10] This steric hindrance can lead to slow reaction rates and incomplete coupling, resulting in deletion sequences.[10][12] To overcome this, the use of potent coupling reagents and optimized reaction conditions is not just recommended, but essential.

Recommended Coupling Reagents

Standard carbodiimide reagents like DCC or DIC are often insufficient for hindered couplings.[12] More powerful uronium or phosphonium salt-based reagents are required.

| Reagent | Class | Key Advantages |

| HATU | Uronium Salt | Highly reactive, rapid kinetics, low racemization risk. Very effective for hindered amino acids.[13] |

| HBTU | Uronium Salt | A common, effective, and slightly less expensive alternative to HATU.[13] |

| COMU | Uronium Salt | Coupling efficiency comparable to HATU, with improved safety (non-explosive byproducts) and solubility.[14] |

| PyAOP | Phosphonium Salt | Successfully used for preparing peptides with highly hindered residues. |

Expert Insight: For the first coupling of the 3,5-Diaminocyclohexane-1-carboxylic acid monomer, HATU is the preferred choice due to its superior ability to overcome steric hindrance and drive the reaction to completion.[13] It is often beneficial to perform a "double coupling," where the coupling step is repeated a second time before moving to the next deprotection step, to maximize yield.

Detailed SPPS Protocol

This protocol outlines the manual synthesis on a Rink Amide resin, which yields a C-terminally amidated peptide upon cleavage.

Materials:

-

Rink Amide MBHA resin (e.g., 0.5 mmol/g loading)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Deprotection Solution: 20% (v/v) piperidine in DMF

-

Amino Acids: Standard Fmoc-protected amino acids and the orthogonally protected diaminocyclohexane monomer

-

Activation Solution: 0.5 M HATU in DMF

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Washing Solvents: DMF, DCM, Isopropanol (IPA)

-

Kaiser Test Kit (for monitoring reaction completion)

Protocol Steps:

-

Resin Swelling: Place the resin in a reaction vessel. Add DCM and allow it to swell for 30 minutes. Drain the DCM and wash with DMF (3x).

-

Initial Fmoc Deprotection: Add the deprotection solution to the resin. Agitate for 3 minutes, drain. Add fresh deprotection solution and agitate for an additional 15 minutes.

-

Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

-

Coupling the Monomer:

-

In a separate vial, pre-activate the (1s,3s,5s)-3-(Boc-amino)-5-(Fmoc-amino)cyclohexane-1-carboxylic acid (4 eq. relative to resin loading).

-

Dissolve the monomer and HATU (3.9 eq.) in DMF.

-

Add DIPEA (8 eq.) to the mixture and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the resin. Agitate for 2-4 hours. Note: This extended coupling time is due to steric hindrance.

-

-

Monitoring: Perform a Kaiser test. If the test is positive (beads are blue), the coupling is incomplete. If negative (beads are yellow/colorless), proceed to the next step. If incomplete, drain the vessel and repeat step 4 (double coupling).

-

Washing: Drain the coupling solution and wash the resin with DMF (5x).

-

Chain Elongation: Repeat steps 2-6 for each subsequent standard Fmoc-amino acid to be added to the chain. Standard amino acids typically require shorter coupling times (30-60 minutes).

Cleavage, Deprotection, and Purification

Once the synthesis is complete, the peptidomimetic must be cleaved from the solid support, and all remaining protecting groups (including the Boc group on the cyclohexane ring and any acid-labile side-chain protecting groups) must be removed.

Cleavage Cocktail

A standard cleavage cocktail is used to simultaneously cleave the peptide from the resin and remove acid-labile protecting groups.

| Reagent | Component | Volume % | Purpose |

| Reagent K | Trifluoroacetic Acid (TFA) | 82.5% | Cleavage agent, removes Boc/tBu groups |

| Phenol | 5% | Scavenger for carbocations | |

| Water | 5% | Scavenger | |

| Thioanisole | 5% | Scavenger | |

| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger, prevents re-attachment |

Protocol:

-

Wash the final peptide-resin with DCM (5x) and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

-

Agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

Purification by RP-HPLC

The crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Typical Conditions:

-

Column: C18, 5 µm particle size

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: A linear gradient, for example, from 5% B to 65% B over 30 minutes. The exact gradient must be optimized for each specific peptidomimetic.

-

Detection: 220 nm and 280 nm

Characterization and Analysis

The purified peptidomimetic must be rigorously characterized to confirm its identity and purity.

| Technique | Purpose | Expected Outcome |

| LC-MS | Purity & Mass Verification | A single major peak in the chromatogram. The observed mass should match the calculated theoretical mass of the desired product. |

| High-Res MS (e.g., Orbitrap) | Precise Mass Confirmation | Provides high-resolution mass data to confirm the elemental composition. |

| NMR Spectroscopy | Structural Elucidation | 1D (¹H) and 2D (COSY, TOCSY) NMR in a suitable solvent (e.g., DMSO-d₆) can confirm the sequence and reveal conformational preferences of the cyclohexane ring.[5] |

References

- Benchchem. (n.d.). Peptide Synthesis with Sterically Hindered D-Amino Acids.

- Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- Artacho, R., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry. DOI:10.1039/D3OB00906H.

- Adluri, B., et al. (n.d.). Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation.

- ChemRxiv. (n.d.). β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study.

- Adluri, B., et al. (n.d.). Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation. Chemical Communications (RSC Publishing).

- ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.

- PubMed. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers, 55(2), 123-39. DOI: 10.1002/1097-0282(2000)55:2<123::AID-BIP30>3.0.CO;2-F.

- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.

- Bio-Synthesis Inc. (n.d.). Cyclic Peptide Synthesis.

- ResearchGate. (2000). Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Peptide Science, 55(2), 123-139.

- Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis.

- Fairlie, D. P., et al. (2014). Constraining cyclic peptides to mimic protein structure motifs. PubMed.

- Vagner, J., et al. (n.d.). Peptidomimetics, a synthetic tool of drug discovery. PMC - NIH.

Sources

- 1. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Constraining cyclic peptides to mimic protein structure motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 9. Cyclic Peptide Synthesis - Bio-Synthesis [biosyn.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 12. researchgate.net [researchgate.net]

- 13. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

- 14. bachem.com [bachem.com]

Troubleshooting & Optimization

Overcoming solubility issues of 3,5-Diaminocyclohexane-1-carboxylic acid in polymerization

[1]

Ticket ID: DACA-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Polymer Chemistry Division Subject: Overcoming Zwitterionic "Brick Dust" Behavior in Polyamide Synthesis[1]

The Core Problem: Why won't this dissolve?

You are likely experiencing what we call the "Zwitterionic Lattice Lock."

3,5-Diaminocyclohexane-1-carboxylic acid (DACA) is not merely a difficult monomer; it is an internal salt.[1] In its solid state, the proton from the carboxylic acid migrates to one of the amine groups, creating a zwitterion (

-

Symptom: The monomer acts like "brick dust" in standard organic solvents (THF, Chloroform, Acetone).

-

Symptom: In polar aprotic solvents (DMSO, DMAc, NMP), it forms a suspension rather than a true solution, leading to low molecular weight oligomers during polymerization.[1]

To polymerize DACA effectively, you must break the internal salt before or during the reaction.

Troubleshooting Guides & Protocols

Method A: The "Inorganic Salt" Protocol (For Direct Polycondensation)

Best for: Direct reaction with dicarboxylic acids using phosphorylation agents (Yamazaki-Higashi conditions).

The Logic: Adding inorganic salts (LiCl, CaCl₂) to amide solvents increases the ionic strength of the medium. The lithium cations coordinate with the carbonyl oxygens, and the chloride anions interact with the amide protons, effectively "shielding" the zwitterionic charges and allowing the molecule to solvate.

Solubility Matrix (DACA Monomer):

| Solvent System | Temperature | Solubility Status | Notes |

| Pure NMP | 25°C - 80°C | Insoluble | Suspension only.[1] |

| NMP + 5 wt% LiCl | 60°C | Soluble | Requires heating to dissolve initially.[1] |

| DMAc + 4 wt% LiCl | 60°C | Soluble | Excellent for film casting post-synthesis.[1] |

| DMSO | 25°C | Partially Soluble | Hygroscopic nature of DMSO can kill molecular weight.[1] |

| THF / Chloroform | Reflux | Insoluble | Do not use.[1] |

Step-by-Step Protocol:

-

Dry Everything: Flame-dry a 3-neck flask under nitrogen flow.

-

Solvent Prep: Dissolve anhydrous LiCl (4-5 wt%) in anhydrous NMP at 100°C. Cool to room temperature.

-

Monomer Addition: Add DACA to the LiCl/NMP solution. Stir at 60°C until a clear solution is obtained.

-

Polymerization: Add the equimolar dicarboxylic acid, Pyridine, and Triphenyl phosphite (TPP).[1]

-

Reaction: Heat to 100-110°C for 3 hours. The solution should become viscous.[1]

Method B: The "Silylation" Protocol (The Pro Move)

Best for: Reacting with Acid Chlorides (Low Temperature Polycondensation).

The Logic: This is the most robust method.[1] You react the "insoluble" DACA with a silylating agent (like TMSCl or BSA).[1] This temporarily replaces the active protons with trimethylsilyl (TMS) groups.[1]

-

Result: The zwitterion is destroyed.[1] The molecule becomes a neutral, lipophilic liquid/oil that is soluble in Chloroform, THF, or DCM.

-

Bonus: The silylated amines are highly reactive toward acid chlorides, and the silyl group acts as a leaving group (producing volatile TMS-Cl rather than HCl gas).

Visualizing the Mechanism:

Caption: Transformation of insoluble zwitterionic DACA into a soluble silylated intermediate, enabling homogeneous polymerization.

Step-by-Step Protocol:

-

Suspension: Suspend DACA in dry THF or DMAc.

-

Silylation: Add Trimethylsilyl chloride (TMSCl) (2.2 equivalents per amine/acid group) and Pyridine.[1]

-

Alternative: Use N,O-Bis(trimethylsilyl)acetamide (BSA) for a neutral byproduct approach.[1]

-

-

Activation: Reflux for 1-2 hours. The "brick dust" suspension will turn into a clear, homogeneous solution .[1]

-

Polymerization: Cool the solution to 0°C - 5°C.

-

Addition: Add the diacid chloride (solid or dissolved in THF) dropwise.

-

Workup: Pour into methanol. The silyl groups hydrolyze instantly, regenerating the amide/acid functionality in the polymer backbone.

Frequently Asked Questions (FAQ)

Q: Can I use interfacial polymerization (water/organic) to avoid these solubility issues? A: Yes, but proceed with caution. Since DACA is soluble in basic water (as the carboxylate salt), you can dissolve it in the aqueous phase (with NaOH) and react it with a diacid chloride in DCM.

-

Risk: The hydrolysis of the acid chloride is a competing reaction. This often leads to lower molecular weights compared to the Silylation Method (Method B).[1]

Q: My polymer precipitates early during the reaction. What happened? A: You likely hit the "Solubility Ceiling."[1] As the chain grows, the amide density increases, and hydrogen bonding causes the polymer to crash out before high MW is achieved.

-

Fix: Add LiCl (5 wt%) to your reaction solvent even if you used the silylation method.[1] The salt helps keep the growing polymer chain solvated.[1]

Q: I need to keep the Carboxylic Acid group unreacted (pendant). How do I ensure only the amines react? A: The Low-Temperature Silylation Method (Method B) is your best friend here.[1]

-

Silylate the monomer (the COOH becomes COOTMS, amines become NHTMS).[1]

-

React with diacid chloride at low temp (<0°C) .

-

The NHTMS groups react much faster with acid chlorides than the COOTMS ester.[1]

-

Upon methanol workup, the COOTMS hydrolyzes back to COOH, leaving you with a pendant acid polyamide.[1]

References

-

Ueda, M., et al. "Synthesis of polyamides from silylated diamines and acid chlorides."[1] Journal of Polymer Science: Polymer Chemistry Edition, Vol. 23, 1985.[1]

- Core citation for the silyl

-

Yamazaki, N., et al. "Polycondensation of amino acids and hydroxy acids by using diphenyl phosphite and pyridine."[1] Journal of Polymer Science: Polymer Chemistry Edition, Vol. 13, 1975.[1]

- Foundational text for the phosphoryl

-

Imai, Y. "Rapid Synthesis of Polyamides and Polyimides."[1] Reactive and Functional Polymers, Vol. 30, 1996.[1]

- Review of high-performance polymer synthesis including salt-assisted solubility.

Sources

Optimizing catalyst selection for hydrogenation of diaminobenzoic acid

Status: Operational Ticket ID: DABA-HYD-OPT-001 Assigned Specialist: Senior Application Scientist Subject: Catalyst Selection & Process Optimization Guide

Mission Statement

This guide addresses the technical complexities of hydrogenating Diaminobenzoic Acid (DABA) . While often used as a precursor, the hydrogenation of DABA presents a bifurcated challenge depending on your target:

-

Precursor Reduction: Reducing 3,5-dinitrobenzoic acid to 3,5-diaminobenzoic acid (Aromatic retention).

-

Ring Saturation: Hydrogenating 3,5-diaminobenzoic acid to 3,5-diaminocyclohexanecarboxylic acid (Aromatic saturation).

This guide focuses primarily on the Ring Saturation workflow , as this step involves critical selectivity challenges (decarboxylation, catalyst poisoning) that require precise catalyst optimization.

Phase 1: Catalyst Selection Logic

The "Metal-Substrate" Interaction Matrix

The choice of catalyst is dictated by the competition between the amine functionality (a catalyst poison) and the aromatic ring (the target).

| Catalyst Metal | Primary Utility | Mechanism & Behavior | Risk Profile |

| Rhodium (Rh/C) | Ring Saturation (Gold Standard) | Operates effectively at lower pressures (5–20 bar) and temperatures (<80°C). High activity for aromatic ring saturation without hydrogenolysis of C-N bonds. | High Cost. Sensitive to chloride impurities. |

| Ruthenium (Ru/C) | Ring Saturation (Industrial) | Requires higher pressure (>50 bar) but offers excellent resistance to amine poisoning, especially in aqueous media. Lower cost than Rh. | Lower Activity. Requires harsh conditions that may promote side reactions if not controlled. |

| Palladium (Pd/C) | Nitro Reduction Only | Excellent for reducing dinitro precursors to DABA. Poor for ring saturation of DABA; tends to cause decarboxylation or arrest at the aromatic amine stage. | Decarboxylation. Pd facilitates the loss of -COOH, converting DABA to diaminobenzene or aniline derivatives. |

| Platinum (Pt/C) | Intermediate | Moderate activity. Often used when minimizing hydrogenolysis is critical, but generally less active than Rh for this specific substrate. | Deactivation. Prone to poisoning by free amines. |

Decision Framework: Select Your Catalyst

Figure 1: Decision tree for catalyst selection based on target product and reactor constraints.

Phase 2: Troubleshooting & Optimization (Q&A)

Issue 1: The Reaction Stalls at <50% Conversion

User Question: "I am using 5% Pd/C at 50°C to hydrogenate the ring of 3,5-DABA, but the reaction stops after minimal uptake. Why?"

Technical Diagnosis: You are experiencing Amine Poisoning . The free amine groups (-NH2) on the DABA molecule possess lone pairs that bind strongly to the Pd surface, blocking the active sites required for H2 adsorption. Furthermore, Pd is inherently poor at hydrogenating aromatic rings substituted with amines due to electronic repulsion effects.

Corrective Action:

-

Switch Metal: Move to 5% Rh/C or 5% Ru/C . These metals have a lower affinity for amine nitrogen adsorption in the presence of hydrogen.

-

Acidic Modification: Run the reaction in dilute acid (e.g., dilute HCl or acetic acid).

Issue 2: Product Loss via Decarboxylation

User Question: "I achieved full conversion, but my yield of diaminocyclohexanecarboxylic acid is low. NMR shows formation of diaminocyclohexane."

Technical Diagnosis: You are suffering from Catalytic Decarboxylation . Benzoic acid derivatives are prone to losing CO2 under hydrogenation conditions, a pathway often catalyzed by Palladium or high temperatures (>100°C).

Corrective Action:

-

Lower Temperature: Maintain reaction temperature below 80°C . Decarboxylation activation energy is typically higher than ring hydrogenation.

-

Avoid Basic Media: While bases increase solubility (forming carboxylate salts), they can promote decarboxylation pathways in certain catalytic cycles.

-

Use Rhodium: Rhodium is highly selective for the ring and less likely to cleave the C-C bond of the carboxyl group compared to Pd.

Issue 3: Solubility Limits

User Question: "DABA is not dissolving in methanol or water, creating a slurry that clogs my sampling lines."

Technical Diagnosis: DABA is a zwitterionic amino acid with poor solubility in neutral organic solvents.

Corrective Action:

-

Aqueous Optimization: Use Water as the primary solvent.

-

pH Adjustment:

-

Acidic Route (Preferred for Catalyst Life): Add 1.1 equivalents of HCl to form the hydrochloride salt. This is highly soluble in water and prevents catalyst poisoning.[8]

-

Basic Route (Preferred for Equipment): Add 1.0 equivalent of NaOH to form the sodium salt. Note: This may require higher pressure if using Ru/C.

-

Phase 3: Validated Experimental Protocol

Target: Synthesis of 3,5-diaminocyclohexanecarboxylic acid from 3,5-diaminobenzoic acid. Scale: Laboratory (100 mL volume).

Reagents

-

Substrate: 3,5-Diaminobenzoic acid (10 g).

-

Catalyst: 5% Rh/C (wet, 50% water) - Load: 5 wt% relative to dry substrate.

-

Solvent: Deionized Water (80 mL).

-

Additive: Hydrochloric acid (conc., stoichiometric to amines, approx 2.1 eq) OR run neutral if using high-load Rh.

Step-by-Step Workflow

-

Preparation:

-

Dissolve DABA in water/HCl mixture. Ensure complete dissolution to form the hydrochloride salt.

-

Load the solution into a high-pressure reactor (e.g., Parr).[5]

-

Add the Rh/C catalyst carefully (pyrophoric risk: keep wet).

-

-

Inerting:

-

Seal reactor. Purge with Nitrogen (3 cycles, 5 bar).

-

Purge with Hydrogen (3 cycles, 5 bar) to remove nitrogen.

-

-

Reaction:

-

Set Pressure: 10–20 bar H2 (constant pressure mode).

-

Set Temperature: 50°C. (Do not exceed 80°C to avoid decarboxylation).

-

Agitation: High shear stirring (>1000 RPM) is critical to overcome gas-liquid mass transfer limitations.

-

-

Workup:

-

Cool to room temperature. Vent H2. Nitrogen purge.

-

Filtration: Filter catalyst over Celite/membrane. Note: The product is in the filtrate.[6]

-

Neutralization: If HCl was used, carefully neutralize with NaOH to isoelectric point to precipitate the free amino acid, or concentrate to isolate the salt.

-

Phase 4: Mechanistic Visualization

The following diagram illustrates the competing pathways and the "Safe Zone" for optimal yield.

Figure 2: Reaction pathway analysis showing the target route (Green) versus thermal/catalytic failure modes (Red/Yellow).

References

-

Butte, W. A., et al. (1980). Hydrogenation of aromatic amines.[3][8][9][10] U.S. Patent 4,181,680. (Demonstrates the efficacy of Ruthenium in aqueous systems for amine ring hydrogenation).

-

Strotmann, M., & Butenschön, H. (2000).[3] Catalytic Hydrogenation of Aromatic Amines at Atmospheric Pressure in Water.[3] Synthetic Communications. (Highlights Rh/C effectiveness in water/acid media).

-

Arai, M., et al. (2002). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. Catalysis Letters. (Comparative study establishing Rh > Ru > Pd for benzoic acid ring saturation).

-

Hegedűs, L., et al. (2022). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles.[8][11] Molecules.[1][2][3][5][8][9][10][12][13][14][15][16] (Detailed mechanism of amine poisoning on Rh and Ru surfaces).

-

Ma, J., et al. (2016). Preparation method of 3,5-diaminobenzoic acid.[4][7][17] CN Patent 105949076A. (Describes the precursor reduction step using Pd/C).

Disclaimer: This guide is for research purposes only. Always consult Material Safety Data Sheets (MSDS) and perform a safety risk assessment before conducting high-pressure hydrogenation.

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis of 3,5-Diamino-Benzoic Acid and Used in Dye - Dissertation [m.dissertationtopic.net]

- 5. researchgate.net [researchgate.net]

- 6. CN104326928A - Method for preparing 4-aminobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]

- 7. CN104003892A - Catalytic hydrogenation preparation method of 3,5-diaminobenzoic acid - Google Patents [patents.google.com]

- 8. CA1126761A - Hydrogenation of aromatic amines - Google Patents [patents.google.com]

- 9. US4181680A - Hydrogenation of aromatic amines - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. alfachemic.com [alfachemic.com]

- 14. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. CN105949076A - Preparation method of 3,5-diaminobenzoic acid - Google Patents [patents.google.com]

Minimizing side reactions during acylation of 3,5-Diaminocyclohexane-1-carboxylic acid

Technical Support Center: Acylation of 3,5-Diaminocyclohexane-1-carboxylic Acid

User Guide Overview